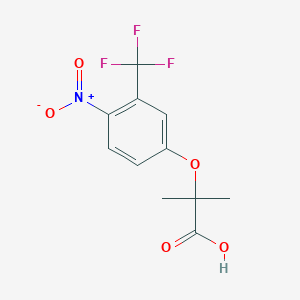
2-Methyl-2-(4-nitro-3-(trifluoromethyl)phenoxy)propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(4-nitro-3-(trifluoromethyl)phenoxy)propanoic acid, also known as MPPA, is a synthetic compound that has been widely used in scientific research for its ability to inhibit the activity of protein phosphatase 2A (PP2A). PP2A is a key regulator of many cellular processes, including cell growth, differentiation, and apoptosis, and its dysregulation has been implicated in the development of various diseases, including cancer, Alzheimer's disease, and diabetes.
Mechanism Of Action
2-Methyl-2-(4-nitro-3-(trifluoromethyl)phenoxy)propanoic Acid works by binding to the catalytic subunit of PP2A and inhibiting its activity. This leads to the accumulation of phosphorylated proteins, which can have a variety of downstream effects on cellular processes.
Biochemical And Physiological Effects
2-Methyl-2-(4-nitro-3-(trifluoromethyl)phenoxy)propanoic Acid has been shown to have a number of biochemical and physiological effects, including the induction of apoptosis, suppression of cell proliferation, and inhibition of tumor growth. It has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are involved in cell growth and survival.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 2-Methyl-2-(4-nitro-3-(trifluoromethyl)phenoxy)propanoic Acid in lab experiments is its specificity for PP2A, which allows researchers to study the effects of inhibiting this specific protein phosphatase without affecting other cellular processes. However, one limitation of 2-Methyl-2-(4-nitro-3-(trifluoromethyl)phenoxy)propanoic Acid is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are a number of potential future directions for research involving 2-Methyl-2-(4-nitro-3-(trifluoromethyl)phenoxy)propanoic Acid. For example, further studies could be conducted to investigate the role of PP2A in the development of other diseases, such as Parkinson's disease and cardiovascular disease. Additionally, new derivatives of 2-Methyl-2-(4-nitro-3-(trifluoromethyl)phenoxy)propanoic Acid could be synthesized and tested for their efficacy and specificity in inhibiting PP2A. Finally, 2-Methyl-2-(4-nitro-3-(trifluoromethyl)phenoxy)propanoic Acid could be used as a tool to identify new therapeutic targets for a variety of diseases, including cancer and Alzheimer's disease.
Synthesis Methods
2-Methyl-2-(4-nitro-3-(trifluoromethyl)phenoxy)propanoic Acid can be synthesized using a multistep process involving the reaction of 3-(trifluoromethyl)phenol with 2-bromo-2-methylpropionic acid, followed by nitration of the resulting product with nitric acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Scientific Research Applications
2-Methyl-2-(4-nitro-3-(trifluoromethyl)phenoxy)propanoic Acid has been used extensively in scientific research to investigate the role of PP2A in various cellular processes and disease states. For example, 2-Methyl-2-(4-nitro-3-(trifluoromethyl)phenoxy)propanoic Acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing cell proliferation. It has also been used to study the mechanisms underlying the development of Alzheimer's disease and to identify potential therapeutic targets for this debilitating condition.
properties
CAS RN |
62100-47-4 |
|---|---|
Product Name |
2-Methyl-2-(4-nitro-3-(trifluoromethyl)phenoxy)propanoic Acid |
Molecular Formula |
C11H10F3NO5 |
Molecular Weight |
293.2 g/mol |
IUPAC Name |
2-methyl-2-[4-nitro-3-(trifluoromethyl)phenoxy]propanoic acid |
InChI |
InChI=1S/C11H10F3NO5/c1-10(2,9(16)17)20-6-3-4-8(15(18)19)7(5-6)11(12,13)14/h3-5H,1-2H3,(H,16,17) |
InChI Key |
XGVKNHXDSPEWJX-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)O)OC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



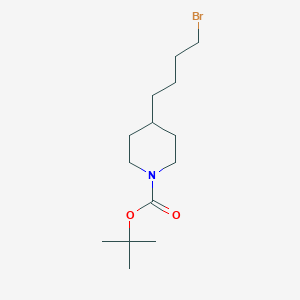
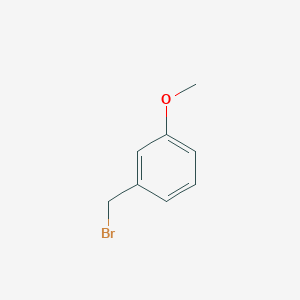
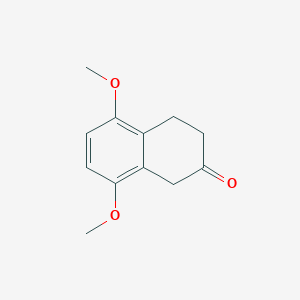
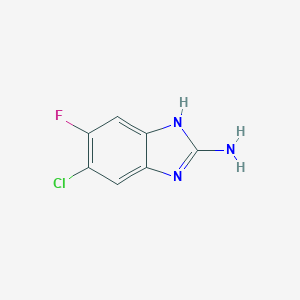
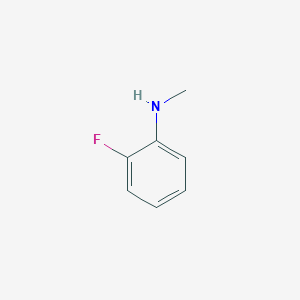
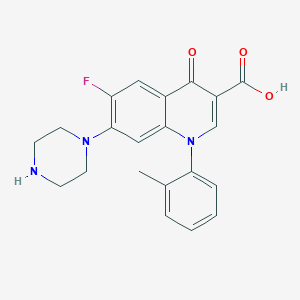
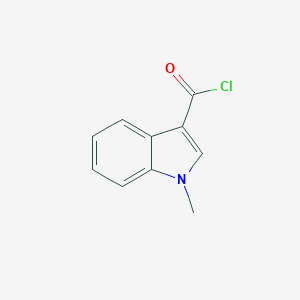
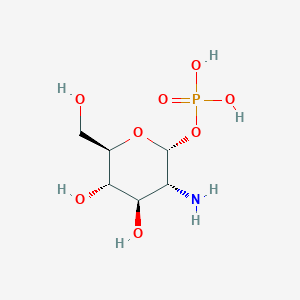
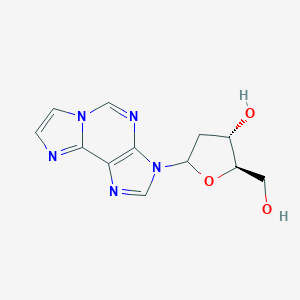
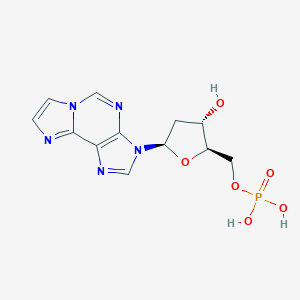
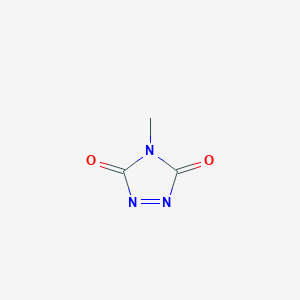
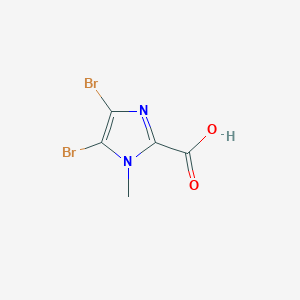
![5-[(Dimethylamino)methyl]-2-furanmethanol](/img/structure/B123954.png)
![ethyl (2E)-2-[(4-tert-butylphenyl)hydrazinylidene]-2-chloroacetate](/img/structure/B123958.png)